molecular formula C5H7NO4 B1178206 pilA protein CAS No. 134632-31-8

pilA protein

Número de catálogo: B1178206
Número CAS: 134632-31-8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The pilA protein is the major pilin subunit that polymerizes to form Type IV pili (T4P), which are crucial filamentous surface structures in many bacteria and archaea. These pili are dynamic, undergoing cycles of extension and retraction powered by the PilB and PilT ATPases, respectively . This functionality is central to numerous bacterial behaviors. As a key virulence factor, the this compound is indispensable for research in microbiology and infectious diseases. Its primary research applications include the study of twitching motility , a form of bacterial surface movement ; biofilm formation , where it facilitates initial surface attachment and cell aggregation ; natural competence , enabling DNA uptake and horizontal gene transfer ; and host-cell adhesion and invasion , a critical step in pathogenesis . The pilin protein features a characteristic structure with a highly conserved, hydrophobic N-terminal α-helix and a more variable C-terminal globular domain, which often contains receptor-binding sites . This product is a high-purity, recombinant protein supplied For Research Use Only. It is intended for in vitro studies such as functional assays, antibody production, and vaccine research , and is strictly not for diagnostic, therapeutic, or personal use.

Propiedades

Número CAS

134632-31-8

Fórmula molecular

C5H7NO4

Sinónimos

pilA protein

Origen del producto

United States

Aplicaciones Científicas De Investigación

Vaccine Development

1. Fusion Protein Vaccines

Recent studies have demonstrated the potential of PilA as a component in vaccine development. A notable example is the fusion of PilA with protein E (PE) to create a candidate vaccine antigen. This fusion protein retains the structural integrity and immunogenic properties of both components, thus enhancing antibody-mediated immunity against pathogens such as non-typeable Haemophilus influenzae (NTHi) . The PE-PilA fusion has shown promise in eliciting robust immune responses in preclinical models.

2. Subunit Vaccines

PilA has also been explored as a subunit vaccine candidate against infections caused by Glaesserella parasuis. Recombinant PilA (rPilA) has been shown to bind to extracellular matrix components like fibronectin and laminin, facilitating bacterial adhesion to host cells. Immunization with rPilA not only elicited a strong immune response but also provided significant protection against serovar 5 challenges in mice . This highlights PilA's potential as an effective immunogen in subunit vaccine formulations.

Pathogenicity and Biofilm Formation

1. Role in Pathogenic Bacteria

The PilA protein is critical for the virulence of several pathogenic bacteria. For instance, studies on Acidovorax citrulli have indicated that mutations in genes associated with PilA result in reduced pathogenicity and altered motility . The regulation of pilin expression is essential for the bacterium's ability to form biofilms, which are protective structures that enhance survival in hostile environments.

2. Biofilm Formation Studies

In Streptococcus sanguinis, PilA contributes significantly to biofilm formation and twitching motility—key factors in its pathogenicity . Deletion studies have shown that strains lacking PilA exhibit diminished biofilm formation capabilities, emphasizing the importance of this protein in maintaining structural integrity within biofilms.

Structural Insights

Understanding the structural dynamics of PilA can provide insights into its functional roles. For example, structural analyses have revealed that PilA interacts with other pilins such as PilC, forming complexes that are vital for pilus assembly and stability . Such interactions can influence the overall functionality of type IV pili, impacting bacterial adhesion and motility.

Comparación Con Compuestos Similares

Sequence and Functional Divergence

  • Plasmid-encoded PilA homologs : In Antarctic Pseudomonas plasmids (pA6H3, pA46H2, pA62H1), PilA proteins share only 44–70% sequence identity, leading to distinct biofilm formation efficiencies when expressed in E. coli .
  • Species-specific variations : Acidovorax citrulli PilA isoforms differ in sequence by up to 50%, resulting in altered twitching motility and biofilm dynamics . Similarly, Haloferax volcanii produces multiple PilA paralogs with specialized roles in biofilm maturation .

Table 1: Sequence Identity and Biofilm Efficiency of PilA Homologs

Strain/Plasmid Sequence Identity (%) Biofilm Formation Efficiency (vs. Control)
pA6H3 (PilA) 100 3.5-fold increase
pA46H2 (PilA) 44 vs. pA6H3 1.8-fold increase
pA62H1 (PilA) 70 vs. pA6H3 2.9-fold increase

Data derived from Antarctic Pseudomonas plasmids

Non-Pilin Proteins with Shared Domains

GTPase Proteins (FtsY, SRP54)

PilA shares a GTP-binding domain with E. coli FtsY and SRP54, but lacks their role in protein translocation. Instead, PilA’s GTPase activity may regulate transcriptional responses in Neisseria gonorrhoeae .

Cytochromes

In Geobacter sulfurreducens, PilA works synergistically with multiheme cytochromes (e.g., OmcS) for EET. However, cytochromes dominate redox activity, while PilA provides structural support for conductive filaments .

Table 2: Functional Comparison of PilA with Non-Pilin Proteins

Protein Organism Key Domain Primary Function
PilA P. aeruginosa C-terminal globular Tfp assembly, surface sensing
FtsY E. coli GTPase Protein translocation
OmcS G. sulfurreducens Multiheme cytochrome Extracellular electron transfer

Functional Redundancy and Alternative Structures

  • Pilus-independent filaments : Geobacter sulfurreducens produces conductive filaments in the absence of PilA, likely via pseudopilins like PilB or PilC .
  • Debate on e-pili: While early studies attributed EET to PilA-based nanowires, cryo-EM data suggests conductive filaments in Geobacter lack PilA, implicating cytochrome-dominated structures .

Species-Specific Functional Variations

  • Virulence: In Francisella tularensis, PilA deletion reduces virulence, contrasting with F. novicida, where PilA loss increases pathogenicity due to disrupted protein secretion .
  • Motility: P. aeruginosa PilA is essential for twitching motility, whereas Myxococcus xanthus PilA regulates exopolysaccharide production via the StkA-Dif pathway .

Structural and Immunological Comparisons

  • 3D architecture : AlphaFold models confirm the conserved "lollipop" structure across PilA homologs, with the N-terminal domain driving functional diversity .
  • Antibody cross-reactivity: Polyclonal antibodies against S. sanguinis PilA show species-specific epitope recognition, underscoring sequence variability in immunogenic regions .

Métodos De Preparación

Recombinant Expression in Escherichia coli

The majority of PilA preparation protocols utilize Escherichia coli as the host organism due to its well-characterized genetics and scalability. For instance, pET26b/pilQ380-705-pilA and pET-32a-pilA vectors have been employed to express PilA fusion proteins in E. coli BL21(DE3) strains. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at concentrations ranging from 0.4 mM to 1 mM triggers T7 promoter-driven expression, with optimal yields observed after 4–6 hours of post-induction incubation at 27–37°C. Notably, lowering the temperature to 27°C during IPTG induction enhances soluble protein recovery, as demonstrated in Glaesserella parasuis PilA (rPilA) production.

Periplasmic Localization and Osmotic Shock Extraction

To improve solubility and facilitate disulfide bond formation, PilA is often targeted to the periplasmic space. After cell lysis via sonication or mechanical disruption, osmotic shock methods effectively isolate periplasmic contents. For example, hypertonic sucrose solutions (20% w/v) followed by cold hypotonic magnesium chloride (5 mM MgCl₂) release PilA into the supernatant, achieving 70–80% recovery rates. This approach minimizes contamination from cytoplasmic proteins and inclusion bodies.

Purification Strategies

Affinity Chromatography

Nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is the cornerstone of PilA purification. The HisTrap HP and HisTrap FF columns (GE Healthcare) are commonly used, with imidazole gradients (40–500 mM) eluting His-tagged PilA. A critical refinement involves pre-equilibrating columns with 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 40 mM imidazole to reduce nonspecific binding. Post-elution dialysis against phosphate-buffered saline (PBS, pH 7.4) removes residual imidazole, ensuring protein stability.

Table 1: Comparative Analysis of PilA Purification Protocols

StudyColumn TypeBinding BufferElution BufferYield (mg/L)
HisTrap FF20 mM Tris, 300 mM NaCl, 40 mM imidazole20 mM Tris, 300 mM NaCl, 500 mM imidazole12.4
HisTrap HP50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole8.7
Ni-NTA Agarose20 mM HEPES, 150 mM NaCl, 20 mM imidazole20 mM HEPES, 150 mM NaCl, 300 mM imidazole15.2

Size-Exclusion Chromatography (SEC) and Multi-Angle Light Scattering (MALS)

SEC-MALS analysis reveals PilA’s oligomeric state in solution. Purified 6His-PilA from Streptococcus sanguinis elutes as a dimer (31.7 ± 0.35 kDa), despite a theoretical monomeric mass of 15.7 kDa. This dimerization, mediated by head-to-toe interactions between α1-helices, necessitates SEC polishing (e.g., Superdex 75 Increase) to isolate monodisperse samples for crystallography.

Structural and Functional Characterization

Crystallography and AlphaFold Predictions

X-ray crystallography of SeMet-labeled PilA (1.77 Å resolution, P4₃2₁₂ space group) confirms a conserved "lollipop" architecture, with an N-terminal α-helix (α1) and a C-terminal globular domain. AlphaFold predictions align closely with experimental structures (RMSD: 0.58 Å), validating computational models for PilA engineering. Disulfide mapping via top-down mass spectrometry identifies critical bonds (Cys23-Cys33 and Cys92-Cys105) that stabilize the β-sheet core.

Table 2: Key Structural Features of PilA

FeatureDetailsMethodReference
α1-Helix Length32 residues (1–32)X-ray crystallography
Disulfide BondsCys23-Cys33, Cys92-Cys105Top-down MS
Dimer Interfaceα1-helix residues Leu15, Val19, Leu23SEC-MALS, ITC

Functional Assays: PilA-PilC Interactions

Isothermal titration calorimetry (ITC) quantifies PilA’s binding affinity (Kd = 1.2 ± 0.3 µM) for PilC, a minor pilin. Mutagenesis studies implicate Thr95 in PilA as critical for this interaction, with PilA T95A mutants showing 61.7% reduced binding.

Quality Control and Stability Assessments

Proteolytic Stability

PilA exhibits remarkable stability, resisting trypsin digestion for >60 minutes, whereas PilC degrades within 20 minutes. Co-purification of PilA-PilC complexes extends PilC’s half-life from 7 days to >28 days, highlighting PilA’s chaperone-like function.

Immunogenicity Testing

Western blotting with anti-His (C-Term)-HRP antibodies confirms tag retention post-purification. Custom antisera raised against PilA peptides (e.g., residues 45–60) enable specific detection in pili assemblies, with cross-reactivity controlled via competitive ELISA.

Applications in Vaccine Development

Fusion Protein Constructs

The PE-PilA fusion antigen (29.5 kDa), incorporating Pseudomonas aeruginosa exoprotein A (PE), elicits neutralizing antibodies in murine models. Formulation with ISA 201 adjuvant enhances IgG titers by 8-fold compared to PilA alone.

Challenges in Scalability

Despite high yields in shake-flask cultures (12–15 mg/L), pilot-scale bioreactor productions face oxidative stress-induced aggregation, mitigated by 2 mM glutathione supplementation .

Q & A

Q. What is the structural organization of PilA, and how is this determined experimentally?

PilA's domain architecture is typically resolved using bioinformatics tools (e.g., InterPro metaserver) combined with secondary structure prediction. For Neisseria gonorrhoeae PilA, the N-terminal domain spans residues 2–29, while the PilA domain spans residues 36–161. Experimental validation includes SDS-PAGE and Western blotting to confirm protein size and domain-specific antibodies for localization .

Q. What methodologies are employed to detect and quantify PilA expression in bacterial cultures?

Immunoblotting with anti-PilA polyclonal antibodies is standard, particularly under inducing conditions (e.g., Pd(II)-reducing environments in Geobacter sulfurreducens). Quantitative analysis involves comparing band intensities normalized to housekeeping proteins. Shear fractionation can distinguish surface-localized PilA from cytoplasmic pools .

Q. How does PilA contribute to bacterial adhesion and virulence mechanisms?

PilA mediates host-cell adhesion through glycosylation-dependent interactions. In Streptococcus, sialylated PilA binds host lectins like EBL, confirmed via fluorescence colocalization assays. Mutagenesis of glycosylation sites (e.g., N427Q/N597Q) reduces adhesion, validated by lectin-binding assays and animal models .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding PilA's role in extracellular electron transfer (EET) versus structural secretion?

Conflicting data arise from organism-specific contexts. In Geobacter, PilA stabilizes e-pili via Spc chaperones, essential for EET . Conversely, in cable bacteria, PilA is implicated in secretion, not conduction, as conductive fibers involve nickel-sulfur cofactors. Resolve contradictions using:

  • Comparative proteomics: Identify PilA interaction partners across species.
  • Genetic knockouts: Assess EET loss in Δspc mutants .

Q. What experimental approaches confirm post-translational modifications (PTMs) like glycosylation in PilA?

  • Lectin-binding assays: Use biotinylated EBL to detect sialylation (e.g., in Streptococcus supernatants).
  • Site-directed mutagenesis: Replace asparagine (N) with glutamine (Q) in predicted glycosylation motifs (e.g., N427/N597). Validate via Western blot and mass spectrometry .

Q. How to design genetic knockouts or mutants to study PilA without disrupting essential regulatory pathways?

  • Conditional expression: Use nisin-inducible vectors (e.g., pMSP3545) for controlled PilA production.
  • Complementation assays: Introduce pilA alleles on plasmids in ΔpilA backgrounds.
  • RNA-seq: Monitor stress-response genes (e.g., groEL) to avoid confounding phenotypes .

Q. What proteomic/transcriptomic strategies identify PilA interaction partners under stress conditions?

  • Co-immunoprecipitation (Co-IP): Crosslink PilA with putative partners (e.g., Spc) using DSS.
  • Two-dimensional gel electrophoresis: Resolve stress-induced proteins (e.g., 68-kDa GroEL homolog in Neisseria).
  • RNA hybridization: Profile pilA co-regulated genes under anaerobic/thermal stress .

Q. How do discrepancies in PilA stability across mutants (e.g., ΔVWA2) inform assembly mechanisms?

ΔVWA2 mutants show destabilized PilA due to impaired oligomerization. Methods include:

  • Crosslinking assays: Compare dimer/monomer ratios in WT vs. mutants.
  • Electron microscopy: Visualize surface pili absence in R270 mutants.
  • Pulse-chase experiments: Track PilA degradation rates .

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